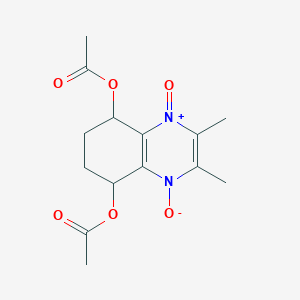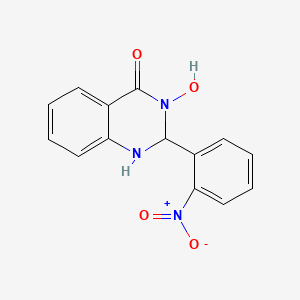![molecular formula C26H19N3O4 B5159278 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a derivative of phenazine and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate is not fully understood. However, it is believed that this compound works by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. Additionally, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has a variety of biochemical and physiological effects. As previously mentioned, this compound has antioxidant properties and can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to have anticancer properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate in lab experiments is its antioxidant properties. This compound can help protect cells from oxidative damage, which is important in many different types of research. Additionally, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to have anticancer properties, which can be useful in cancer research.
One of the limitations of using 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate in lab experiments is its limited solubility in water. This can make it difficult to work with in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
未来方向
There are many potential future directions for research involving 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate. One potential direction is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties and may be useful in the development of new treatments for these diseases.
Another potential direction is in the study of inflammation. 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to have anti-inflammatory properties, and further research in this area could lead to the development of new anti-inflammatory drugs.
Finally, there is potential for further research in the area of cancer. 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to have anticancer properties, and future research in this area could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate is a chemical compound that has a variety of potential applications in scientific research. This compound has antioxidant, anti-inflammatory, and anticancer properties, and has been used in the study of oxidative stress, cancer, and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, there is potential for further research in a variety of areas.
合成方法
The synthesis of 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate involves several steps. The first step is the synthesis of 4-nitrophenylhydrazine, which is then reacted with benzophenone to form 4-nitrophenylbenzophenone hydrazone. This hydrazone is then reacted with butyryl chloride to form 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate. The overall yield of this synthesis method is around 50%.
科学研究应用
6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress. This compound has been found to have antioxidant properties and can help protect cells from oxidative damage. It has also been used in the study of cancer, as it has been found to have anticancer properties. Additionally, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been used in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[6-(4-nitrophenyl)benzo[a]phenazin-5-yl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-2-7-22(30)33-26-19-9-4-3-8-18(19)24-25(28-21-11-6-5-10-20(21)27-24)23(26)16-12-14-17(15-13-16)29(31)32/h3-6,8-15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOKRUVVUUZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Nitrophenyl)benzo[a]phenazin-5-yl butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)

![2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)

![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)

![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)